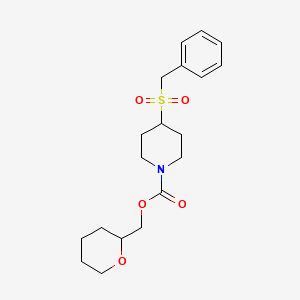

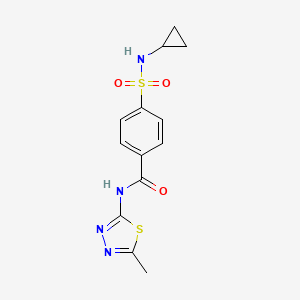

(tetrahydro-2H-pyran-2-yl)methyl 4-(benzylsulfonyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

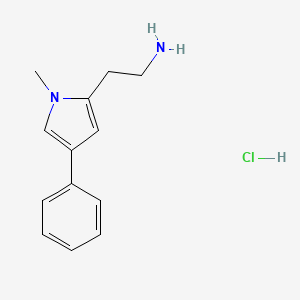

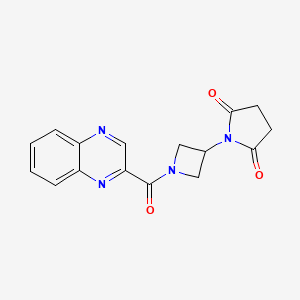

This compound is a complex organic molecule that includes a tetrahydropyran ring, a piperidine ring, a carboxylate group, and a benzylsulfonyl group . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Piperidine is a common structural subunit in many drug targets . The carboxylate group is a common functional group in organic chemistry, and benzylsulfonyl is a type of sulfonyl group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydropyran derivatives can be synthesized via a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process involves a cyclopropylcarbinyl cation rearrangement as the key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and ring structures . The tetrahydropyran ring and the piperidine ring would contribute significantly to the three-dimensional structure of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Functionalized 4H-Pyrano[3,2-c]pyridines Synthesis : The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone under catalytic conditions has been explored. This synthesis pathway highlights the potential reactivity of tetrahydropyran derivatives in forming complex heterocyclic compounds, which are valuable in medicinal chemistry and drug design (Mekheimer, Mohamed, & Sadek, 1997).

Michael Addition of Active Methylene Compounds : A study detailed the Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, leading to the synthesis of a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans. This research demonstrates the versatility of piperidine as a catalyst in facilitating nucleophilic addition reactions, which is relevant for the modification and synthesis of complex organic molecules (Bakhouch et al., 2015).

Medicinal Chemistry Applications

Adhesion Molecule Inhibitors : Piperidine carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against adhesion molecules, such as ICAM-1. These compounds demonstrate the potential therapeutic applications of piperidine derivatives in treating inflammatory diseases by modulating cell adhesion mechanisms (Kaneko et al., 2004).

Antimicrobial Activity of New Heterocycles : Research into the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole demonstrates the potential of sulfonyl and piperidine derivatives in developing new antimicrobial agents. These studies underline the importance of structural diversity in discovering compounds with significant biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Eigenschaften

IUPAC Name |

oxan-2-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5S/c21-19(25-14-17-8-4-5-13-24-17)20-11-9-18(10-12-20)26(22,23)15-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLSFENWUULSBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tetrahydro-2H-pyran-2-yl)methyl 4-(benzylsulfonyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)

![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)

![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)